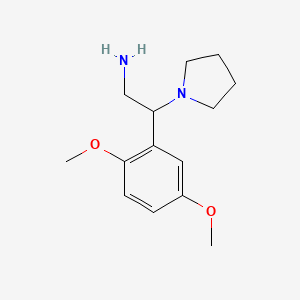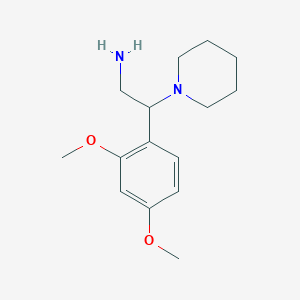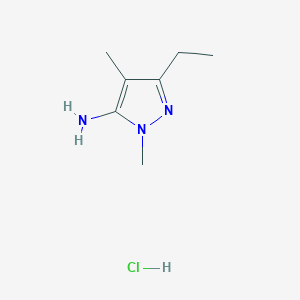
5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” can be represented by the SMILES notation: CCC1=NN(C(=C1C)N)C . The molecular weight of the compound is 175.66 g/mol.
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown potential as antimicrobial and anticancer agents. Among these, certain compounds demonstrated higher anticancer activity than the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Studies
- Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate was investigated for its molecular structure, revealing intramolecular N-H...O bonds and almost planar rings formed by these bonds (Wu et al., 2005).
Synthesis of Pyrazole Derivatives
- Regioselective synthesis of ethyl pyrazolecarboxylates has been achieved from ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds, providing a pathway to synthesize various pyrazole derivatives (Hanzlowsky et al., 2003).
Antibacterial and Antioxidant Activity
- Tetra substituted pyrazolines were evaluated for their antibacterial and antifungal activity, as well as for their antioxidant activity. A structure-activity relationship of these compounds was also described, highlighting their varied biological potency (Govindaraju et al., 2012).
Synthesis of Isoxazoles and Pyrazoles
- A study demonstrated the synthesis of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives using ultrasound irradiation, providing an environmentally benign method with high yields and shorter reaction times (Huang et al., 2014).
Water-Soluble Pyrazolate Rhodium(I) Complexes
- The synthesis of new pyrazole derivatives containing aminoalkyl groups resulted in the formation of water-soluble pyrazolate rhodium(I) complexes, potentially useful in various chemical processes (Esquius et al., 2000).
properties
IUPAC Name |
5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBUUOMYMYVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride | |
CAS RN |
1052545-58-0 |
Source


|
| Record name | 1H-Pyrazol-5-amine, 3-ethyl-1,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
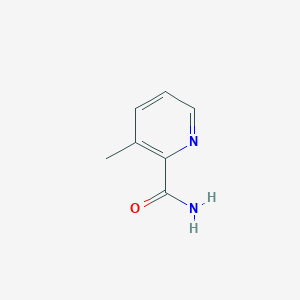
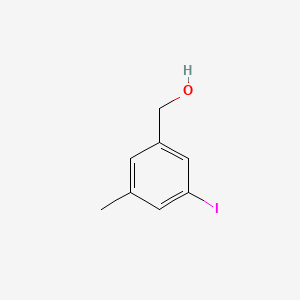
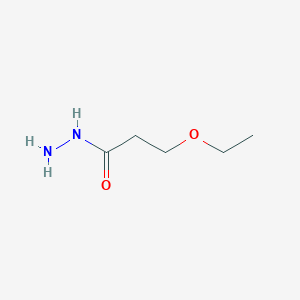

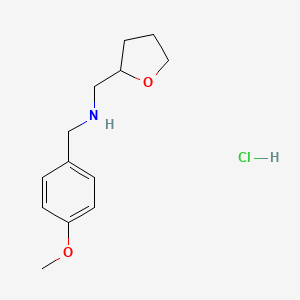


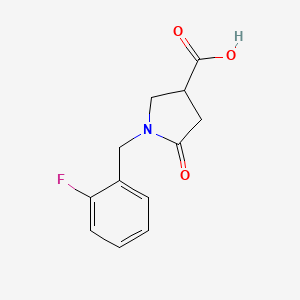
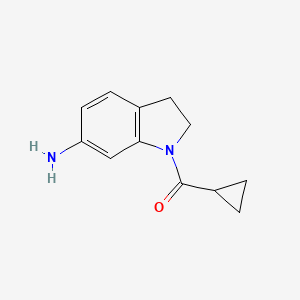

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
